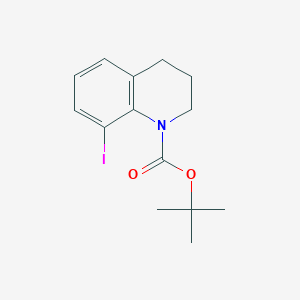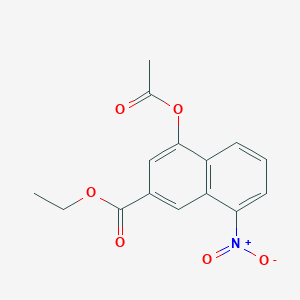
2-Piperidin-1-yl-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine is an organic compound that features a piperidine ring attached to a benzenamine structure with a trifluoromethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine typically involves the reaction of 4-(trifluoromethyl)benzenamine with piperidine under specific conditions. One common method includes the use of a suitable solvent such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Piperidinyl)-5-(trifluoromethyl)benzenamine
- 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-benzenamine
Uniqueness
2-(1-Piperidinyl)-4-(trifluoromethyl)benzenamine is unique due to the specific positioning of the trifluoromethyl group at the para position, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H15F3N2 |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
2-piperidin-1-yl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-4-5-10(16)11(8-9)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 |
Clave InChI |
MAENVVNISWJKIN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)



![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)







